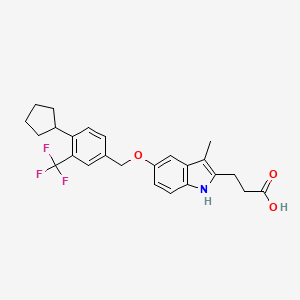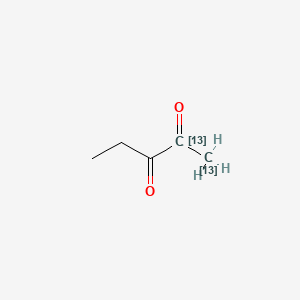
Antibacterial agent 156
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 156 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound is particularly noted for its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 156 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the compound.
化学反応の分析
Types of Reactions: Antibacterial agent 156 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s reactivity and stability.
Substitution: Replacement of one functional group with another, which can modify the antibacterial activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced antibacterial properties.
科学的研究の応用
Antibacterial agent 156 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用機序
Antibacterial agent 156 is compared with other similar compounds to highlight its uniqueness:
Fluoroquinolones: These compounds also target bacterial DNA synthesis but have a different mechanism of action.
Beta-lactams: These antibiotics inhibit cell wall synthesis but are structurally different from this compound.
Macrolides: Similar to this compound, macrolides inhibit protein synthesis but bind to different sites on the bacterial ribosome.
類似化合物との比較
Ciprofloxacin: A fluoroquinolone with broad-spectrum activity.
Amoxicillin: A beta-lactam antibiotic effective against a range of bacteria.
Erythromycin: A macrolide used to treat various bacterial infections.
Antibacterial agent 156 stands out due to its unique combination of targeting multiple bacterial processes and its effectiveness against resistant strains, making it a promising candidate for further research and development.
特性
分子式 |
C16H15N5O4 |
|---|---|
分子量 |
341.32 g/mol |
IUPAC名 |
3-(4-cyclopentyloxyphenyl)-5-(5-nitro-1H-imidazol-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H15N5O4/c22-21(23)13-9-17-15(18-13)16-19-14(20-25-16)10-5-7-12(8-6-10)24-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18) |
InChIキー |
YVGVVEXAXFXADS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=NOC(=N3)C4=NC=C(N4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)





![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)


![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
